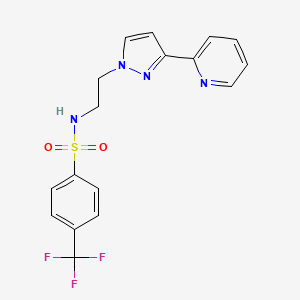
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O2S and its molecular weight is 396.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring, a pyrazole moiety, and a trifluoromethyl group attached to a benzenesulfonamide. The molecular formula can be expressed as C17H18F3N3O2S. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing precursors such as hydrazines and appropriate carbonyl compounds.
- Coupling with Pyridine Derivatives : This step often employs coupling agents to facilitate the formation of the desired pyridine-pyrazole linkage.
- Sulfonamide Formation : The final step involves the introduction of the benzenesulfonyl group, which can be achieved through sulfonation reactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of related compounds in the pyrazole family. For instance, derivatives of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles exhibited notable antibacterial activity against various pathogens, suggesting that similar structures may confer comparable effects .
Table 1: Antibacterial Activity of Related Compounds
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Compounds with similar moieties have shown inhibition of cellular pathways involved in tumor growth. For instance, certain pyrazole derivatives have been reported to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
Case Study: Anticancer Efficacy
In a study involving various pyrazole derivatives, compounds with trifluoromethyl substitutions demonstrated increased cytotoxicity against multiple cancer cell lines compared to their non-substituted counterparts . The presence of electron-withdrawing groups was crucial for enhancing activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Pyridine and Pyrazole Moieties : Essential for interaction with biological targets.
- Sulfonamide Linkage : Contributes to solubility and bioavailability.
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c18-17(19,20)13-4-6-14(7-5-13)27(25,26)22-10-12-24-11-8-16(23-24)15-3-1-2-9-21-15/h1-9,11,22H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REESSKFZMWOSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














